8-Acetyl-5,6,7,8-tetrahydroquinoline

Catalog No.
S2970585
CAS No.
1146576-61-5
M.F
C11H13NO
M. Wt
175.231
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Acetyl-5,6,7,8-tetrahydroquinoline

CAS Number

1146576-61-5

Product Name

8-Acetyl-5,6,7,8-tetrahydroquinoline

IUPAC Name

1-(5,6,7,8-tetrahydroquinolin-8-yl)ethanone

Molecular Formula

C11H13NO

Molecular Weight

175.231

InChI

InChI=1S/C11H13NO/c1-8(13)10-6-2-4-9-5-3-7-12-11(9)10/h3,5,7,10H,2,4,6H2,1H3

InChI Key

YCPXJTSSSPGZOE-UHFFFAOYSA-N

SMILES

CC(=O)C1CCCC2=C1N=CC=C2

solubility

not available

8-Acetyl-5,6,7,8-tetrahydroquinoline is a heterocyclic β-ketone specifically structured for use as a high-performance ligand in catalysis. It belongs to the 2-pyridinyl β-ketone class, which is recognized for its ability to form a stable bidentate chelate with copper(I) catalysts. This chelation enables efficient carbon-nitrogen (C-N) bond formation (Ullmann-type reactions) under mild conditions, most notably at room temperature, a significant process advantage over traditional methods requiring high heat. [1] Its primary procurement value lies in its role as a performance-enhancing additive for synthetic labs conducting N-arylation of aliphatic amines.

Substituting 8-Acetyl-5,6,7,8-tetrahydroquinoline with simpler ligands or even its own positional isomers introduces significant performance risks in catalysis. Common ligands like L-proline or simple diamines often require elevated temperatures, negating the primary process advantage. [1] Simpler ketones lacking the pyridine ring cannot act as bidentate ligands, leading to unstable catalytic species and poor yields at room temperature. Furthermore, the specific 8-position of the acetyl group creates a sterically and electronically defined five-membered chelate ring with the copper catalyst. Shifting the acetyl group to other positions (e.g., C6 or C7) would alter this geometry, directly impacting catalytic activity, stability, and substrate compatibility, making such isomers unreliable substitutes for achieving reproducible, high-yield C-N coupling under mild conditions.

Enables High-Yield C-N Coupling at Room Temperature, Eliminating Need for High-Energy Processes

The primary value of 8-Acetyl-5,6,7,8-tetrahydroquinoline (designated L8 in the study) is its ability to facilitate CuI-catalyzed N-arylation of aliphatic amines at room temperature. In a model reaction coupling iodobenzene and morpholine, the use of this ligand class achieved a 98% yield at room temperature. [1] This stands in stark contrast to traditional Ullmann conditions or reactions with less effective ligands, which typically require temperatures exceeding 100 °C to achieve comparable conversions.

Evidence DimensionReaction Temperature for High Yield
Target Compound DataRoom Temperature
Comparator Or BaselineTraditional Ullmann Conditions / Ineffective Ligands (>100 °C)
Quantified DifferenceReduces process temperature by over 80 °C while maintaining high yield
ConditionsCuI (5 mol%), Ligand (10 mol%), Cs2CO3 (2.0 equiv.), Iodobenzene (1.0 mmol), Morpholine (1.2 mmol), in DMF (2 mL) for 24h at RT.

Eliminating high heat reduces energy costs, improves safety, and allows for the use of thermally sensitive substrates, expanding synthetic possibilities.

Superior Catalytic Activity Compared to Simpler, Non-Chelating Ligands

The efficacy of the 2-pyridinyl β-ketone scaffold was compared against simpler potential ligands. In the model N-arylation of morpholine with iodobenzene, using no ligand resulted in only a 10% yield. [1] The use of 8-Acetyl-5,6,7,8-tetrahydroquinoline under the same room-temperature conditions boosted the yield to 98%. [1] This demonstrates that the specific bidentate chelation provided by this compound is essential for high catalytic turnover and is not achievable with the catalyst alone.

Evidence DimensionProduct Yield (%)
Target Compound Data98%
Comparator Or BaselineNo Ligand (10%)
Quantified Difference9.8x increase in product yield
ConditionsCuI (5 mol%), Cs2CO3 (2.0 equiv.), Iodobenzene (1.0 mmol), Morpholine (1.2 mmol), in DMF (2 mL) for 24h at RT.

For process development and manufacturing, this justifies the cost of the ligand by ensuring significantly higher product output and process efficiency.

Process Development: Room-Temperature N-Arylation of Thermally Labile Amines and Heterocycles

This compound is the right choice when coupling aryl halides with valuable or complex aliphatic amines that are prone to degradation at high temperatures. The ability to drive the reaction to completion at room temperature protects sensitive functional groups, simplifies purification, and maximizes the yield of the target molecule. [1]

Medicinal Chemistry: Improving Reproducibility in Library Synthesis

In the synthesis of compound libraries for drug discovery, consistent yield is critical. By using a well-defined, structurally optimized ligand like 8-Acetyl-5,6,7,8-tetrahydroquinoline, chemists can achieve more reliable and higher-yielding C-N coupling reactions compared to using no ligand or less effective alternatives, ensuring greater consistency across parallel synthesis workflows. [1]

Scale-Up and Manufacturing: Reducing Energy Costs and Simplifying Operations

For pilot-plant or manufacturing scale, replacing a high-temperature catalytic step with a room-temperature alternative offers significant operational advantages. It reduces energy consumption, lessens the demand on specialized high-temperature reactors, and improves the overall safety profile of the C-N coupling process. [1]

XLogP3

1.5

Dates

Last modified: 04-14-2024

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